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molecular formula C12H15N3O3 B5620992 (4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone CAS No. 93185-61-6

(4-Methylpiperazin-1-yl)(3-nitrophenyl)methanone

Cat. No. B5620992
M. Wt: 249.27 g/mol
InChI Key: RRFLFPDRTOJXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471005B2

Procedure details

m-Nitrobenzoic acid (2.00 g, 0.0120 mol), piperazine, 1-methyl- (1.44 g, 0.0144 mol), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (2.29 g, 0.0120 mol) and 1-Hydroxybenzotriazole (0.40 g, 0.0030 mol) were dissolved in Tetrahydrofuran (35 mL, 0.43 mol) and the reaction was allowed to stir overnight at room temperature. The reaction mixture was poured over saturated sodium bicarbonate, and organics were extracted with ethyl acetate/dichloromethane. Combined organics were dried over sodium sulfate, filtered and reduced en vacuo. The crude mixture was purified by Isco flash column chromatography (Hexane/Ethyl Acetate). Combined fractions were reduced en vacuo to afford 2.46 g of (4-Methyl-piperazin-1-yl)-(3-nitro-phenyl)-methanone. (M+H)=250.6.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=O)([O-:3])=[O:2].[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.Cl.[CH3:20]N(C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1.O1CCCC1.C(=O)(O)[O-].[Na+]>>[CH3:20][N:13]1[CH2:18][CH2:17][N:16]([C:7]([C:6]2[CH:10]=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)=[O:9])[CH2:15][CH2:14]1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
2.29 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0.4 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
35 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
organics were extracted with ethyl acetate/dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by Isco flash column chromatography (Hexane/Ethyl Acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CCN(CC1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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